Ethyl (2E)-3-[8-methoxy-3-(4-nitrophenyl)-2H,3H,3AH,4H,5H-benzo[G]indazol-2-YL]but-2-enoate
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Overview
Description
Ethyl (2E)-3-[8-methoxy-3-(4-nitrophenyl)-2H,3H,3AH,4H,5H-benzo[G]indazol-2-YL]but-2-enoate is a complex organic compound that belongs to the class of benzoindazoles This compound is characterized by its unique structure, which includes a nitrophenyl group, a methoxy group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2E)-3-[8-methoxy-3-(4-nitrophenyl)-2H,3H,3AH,4H,5H-benzo[G]indazol-2-YL]but-2-enoate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the benzoindazole core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the nitrophenyl group: This step may involve a nitration reaction using nitric acid or a similar reagent.
Methoxylation: The methoxy group can be introduced via a methylation reaction using reagents like dimethyl sulfate or methyl iodide.
Esterification: The final step involves the formation of the ethyl ester, typically through a reaction with ethanol and an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve:
Use of continuous flow reactors: to ensure consistent reaction conditions.
Purification techniques: such as recrystallization, chromatography, or distillation to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-3-[8-methoxy-3-(4-nitrophenyl)-2H,3H,3AH,4H,5H-benzo[G]indazol-2-YL]but-2-enoate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as thiols, amines, or halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the methoxy group could yield a variety of functionalized compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of Ethyl (2E)-3-[8-methoxy-3-(4-nitrophenyl)-2H,3H,3AH,4H,5H-benzo[G]indazol-2-YL]but-2-enoate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Ethyl (2E)-3-[8-methoxy-3-(4-aminophenyl)-2H,3H,3AH,4H,5H-benzo[G]indazol-2-YL]but-2-enoate: Similar structure but with an amino group instead of a nitro group.
Ethyl (2E)-3-[8-methoxy-3-(4-chlorophenyl)-2H,3H,3AH,4H,5H-benzo[G]indazol-2-YL]but-2-enoate: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
Ethyl (2E)-3-[8-methoxy-3-(4-nitrophenyl)-2H,3H,3AH,4H,5H-benzo[G]indazol-2-YL]but-2-enoate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
ethyl (E)-3-[8-methoxy-3-(4-nitrophenyl)-3,3a,4,5-tetrahydrobenzo[g]indazol-2-yl]but-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5/c1-4-32-22(28)13-15(2)26-24(17-5-9-18(10-6-17)27(29)30)20-12-8-16-7-11-19(31-3)14-21(16)23(20)25-26/h5-7,9-11,13-14,20,24H,4,8,12H2,1-3H3/b15-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVDZWMENFSMAM-FYWRMAATSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)N1C(C2CCC3=C(C2=N1)C=C(C=C3)OC)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/N1C(C2CCC3=C(C2=N1)C=C(C=C3)OC)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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